Product packaging for 4-Methyl-1-pentyn-3-ol(Cat. No.:CAS No. 565-68-4)

4-Methyl-1-pentyn-3-ol

Cat. No.: B1583275
CAS No.: 565-68-4
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyn-3-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96446. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1583275 4-Methyl-1-pentyn-3-ol CAS No. 565-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-1-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3
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InChI Key

UTIFIONYBLSHIL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C#C)O
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID201031797
Record name 4-Methylpentyn-3-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Methylpentyn-3-ol
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CAS No.

565-68-4
Record name 4-Methyl-1-pentyn-3-ol
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Structural Features and Reactivity Context Within Alkyne Alcohol Chemistry

4-Methyl-1-pentyn-3-ol, a member of the alkyne alcohol family, possesses a unique molecular architecture that dictates its chemical behavior. cymitquimica.com Its structure features a five-carbon chain with a terminal triple bond between the first and second carbon atoms and a hydroxyl (-OH) group located on the third carbon. cymitquimica.com This arrangement classifies it as a propargylic alcohol.

The presence of both the alkyne and alcohol functional groups in close proximity gives rise to its distinct reactivity. cymitquimica.comguidechem.com The terminal alkyne contains an acidic proton, which can be removed by a strong base to form a nucleophilic acetylide. The hydroxyl group, on the other hand, can act as a nucleophile or be protonated and eliminated as a water molecule, leading to the formation of a carbocation. The interplay between these two functional groups allows for a variety of chemical transformations.

Foundational Role in Complex Organic Synthesis

The dual functionality of 4-Methyl-1-pentyn-3-ol makes it a valuable building block in the synthesis of more complex organic molecules. cymitquimica.comguidechem.com It serves as a precursor in the production of various compounds, including pharmaceuticals and other fine chemicals. guidechem.comguidechem.comfishersci.at

One notable application is its use as an intermediate in the synthesis of more complex alkynols and other organic structures. evitachem.com For instance, the carbamate (B1207046) of this compound is an intermediate in the synthesis of certain antiviral and anticancer agents, as well as insecticides and herbicides. ontosight.ai The compound's ability to undergo reactions such as nucleophilic additions and dehydrations makes it a versatile tool for organic chemists. cymitquimica.com

Current Research Frontiers

Strategies for Carbon-Carbon Bond Formation

The creation of the core carbon skeleton of this compound relies on the formation of a crucial carbon-carbon bond between an acetylenic unit and an isopropyl carbonyl source. Two primary strategies dominate this transformation: acetylide addition reactions and Grignard reagent-mediated syntheses.

Acetylide Addition Reactions for this compound

Acetylide addition reactions are a fundamental method for the synthesis of propargylic alcohols. This approach involves the nucleophilic attack of a metal acetylide on the carbonyl carbon of an aldehyde or ketone. In the context of this compound synthesis, this translates to the reaction of an acetylene (B1199291) anion with isobutyraldehyde (B47883).

The reaction is typically carried out by deprotonating a terminal alkyne, such as acetylene itself, with a strong base to form the highly nucleophilic acetylide anion. This anion then readily adds to the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound. The general transformation is an example of alkynylation. wikipedia.org

A variety of bases and reaction conditions can be employed to facilitate this transformation. Common bases include alkali metals, metal amides (e.g., sodium amide), and organolithium reagents. The choice of solvent is also critical, with polar aprotic solvents often accelerating the reaction. google.com

Table 1: Comparison of Acetylide Addition Methods

Method Base Solvent Key Features
Nef Synthesis Elemental Sodium Aprotic Solvents One of the earliest methods for this type of transformation. wikipedia.org
Reppe Chemistry Alkali Metal/Copper(I) Acetylides Not specified Pioneered catalytic, industrial-scale ethynylations. wikipedia.org
Catalytic Ethynylation Potassium Hydroxide (B78521) Liquid Ammonia Reduces catalyst consumption and allows for homogeneous reaction conditions. chemicalbook.com

Grignard Reagent-Mediated Syntheses of this compound and Related Propargylic Alcohols

Grignard reagents offer a powerful and widely used alternative for the synthesis of this compound and other propargylic alcohols. chemie-brunschwig.ch This method involves the reaction of an ethynylmagnesium halide (a Grignard reagent) with an appropriate carbonyl compound. For the synthesis of this compound, ethynylmagnesium bromide is reacted with isobutyraldehyde.

The Grignard reagent is prepared by reacting a terminal alkyne with a suitable Grignard reagent, such as ethylmagnesium bromide. This generates the highly nucleophilic acetylide, which then adds to the carbonyl group of the aldehyde. The reaction is typically performed in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. A final acidic workup protonates the intermediate magnesium alkoxide to afford the target alcohol. This method is also applicable to the synthesis of related compounds, such as 4,4-dimethyl-1-phenyl-1-pentyn-3-ol. smolecule.com

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the synthesis of this compound and its analogs, several catalytic approaches have been developed.

Palladium-catalyzed reactions, for instance, have been explored for the coupling of alkynes and carbonyl compounds. elsevier.es While not always directly applied to the synthesis of this compound, these methodologies provide a framework for developing more efficient catalytic routes. For example, palladium on carbon (Pd/C) can be used as a catalyst, with the addition of phosphines to improve selectivity in related hydrogenation reactions. nih.gov Ruthenium catalysts have also shown promise in the synthesis of related vinyl-substituted alcohols from acetylene. nih.gov

Industrial-Scale Synthesis Research and Optimization for Alkyne Alcohols

The industrial production of alkyne alcohols, including this compound, presents unique challenges related to cost, safety, and efficiency. Research in this area focuses on process optimization and the development of robust, scalable synthetic routes.

Reppe chemistry, developed by Walter Reppe, laid the foundation for the industrial-scale synthesis of important alkyne alcohols like propargyl alcohol and butynediol using catalytic ethynylation. wikipedia.org This technology often utilizes alkali metal and copper(I) acetylides under pressure. wikipedia.org

For the production of other commercially significant alkynols, such as 2-methyl-3-butyn-2-ol, processes involving the reaction of acetylene and acetone (B3395972) with alkali metal acetylides are employed. wikipedia.org Similar principles can be applied to the synthesis of this compound. Modern industrial approaches may employ continuous flow reactors to enhance control over reaction parameters and improve product consistency. evitachem.com

Table 2: Industrial Synthesis Considerations

Factor Key Research & Optimization Areas
Catalyst Development of highly active and selective catalysts, catalyst recycling. wikipedia.orgchemicalbook.com
Reaction Conditions Optimization of temperature, pressure, and solvent for maximum yield and safety. chemicalbook.com
Process Technology Implementation of continuous flow reactors for improved control and scalability. evitachem.com

| Feedstock | Use of readily available and cost-effective starting materials like acetylene. nih.gov |

Enantioselective Synthesis of Chiral this compound

This compound possesses a chiral center at the carbon bearing the hydroxyl group. The synthesis of enantiomerically pure forms of this and related propargylic alcohols is of significant interest, particularly for applications in pharmaceuticals and materials science.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is the most powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral molecules. In the context of this compound, this involves the use of a chiral catalyst to control the stereochemical outcome of the carbon-carbon bond-forming reaction.

One prominent strategy is the catalytic enantioselective addition of terminal alkynes to aldehydes. researchgate.net This can be achieved using various chiral ligands and metal catalysts. For example, chiral amino alcohols, such as N-methylephedrine, in combination with zinc reagents have been shown to be effective catalysts for the asymmetric alkynylation of aliphatic aldehydes. researchgate.netoup.com Another effective system involves the use of BINOL-Ti(OiPr)4 catalysts. researchgate.net

More recently, indium(III)/BINOL complexes have emerged as highly effective catalysts for the asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity. researchgate.net Tandem catalytic processes, combining hydration of an alkyne with asymmetric transfer hydrogenation using a chiral ruthenium complex, also offer a one-pot route to chiral alcohols. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetylene
Isobutyraldehyde
Ethynylmagnesium bromide
4,4-Dimethyl-1-phenyl-1-pentyn-3-ol
Propargyl alcohol
Butynediol
2-Methyl-3-butyn-2-ol
N-methylephedrine
BINOL
Diethyl ether
Tetrahydrofuran (THF)
Sodium amide

Chiral Auxiliary-Based Methods

The asymmetric synthesis of this compound, a chiral propargylic alcohol, can be effectively achieved using methods that employ a chiral auxiliary. These strategies are a cornerstone of stereoselective synthesis, where a temporary chiral moiety is attached to an achiral substrate to direct the formation of a specific stereoisomer. tcichemicals.comacs.org The auxiliary creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, thereby controlling the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is cleaved, yielding the enantioenriched target product.

Research into the synthesis of chiral propargylic alcohols has led to the development of several powerful auxiliary-based systems. A prominent and highly practical approach involves the catalytic, enantioselective addition of terminal alkynes to aldehydes. This transformation is often mediated by a metal salt in the presence of a substoichiometric amount of a chiral ligand, which functions as the chiral auxiliary or catalyst.

One of the most successful methods utilizes N-methylephedrine as a chiral additive in conjunction with zinc triflate (Zn(OTf)₂). organic-chemistry.org This system, pioneered by Carreira and coworkers, facilitates the direct addition of a terminal alkyne to an aldehyde to produce optically active propargylic alcohols with high levels of enantiomeric excess (ee), often up to 99%. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of isobutyraldehyde with an acetylene equivalent. The process is valued for its operational simplicity and the use of readily available and inexpensive starting materials, as N-methylephedrine is commercially available in both enantiomeric forms. organic-chemistry.org

Another significant class of chiral auxiliaries used for these syntheses is based on 1,1'-bi-2-naphthol (B31242) (BINOL). The asymmetric alkynylation of aldehydes can be catalyzed by an indium(III)/BINOL complex. researchgate.netorgsyn.org For instance, the reaction between an aldehyde and an alkyne in the presence of a catalyst prepared from indium(III) bromide (InBr₃) and (S)-BINOL can produce the desired propargylic alcohol with high enantioselectivity. orgsyn.org The bifunctional nature of the indium catalyst is believed to activate both the aldehyde and the alkyne, facilitating a highly organized, enantioselective transition state. researchgate.net Detailed procedures for analogous syntheses, such as the preparation of (S)-(-)-4-methyl-1-phenyl-2-pentyn-1,4-diol, demonstrate the robustness of this method, achieving high yields and enantiomeric excess values of 98% or greater. orgsyn.org

Other chiral amino alcohols, such as (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol, have also been employed as catalysts for the enantioselective addition of organozinc reagents to alkynyl aldehydes, yielding optically active secondary alkynyl alcohols with significant enantiomeric excess. oup.com While these methods often involve the use of a pre-formed alkynyl aldehyde, they underscore the versatility of chiral auxiliaries in controlling the stereochemistry of C-C bond formation. oup.com

The research findings for these methodologies are summarized in the table below, illustrating the conditions and stereochemical outcomes for the synthesis of propargylic alcohols relevant to this compound.

Interactive Data Table: Chiral Auxiliary-Based Synthesis of Propargylic Alcohols

Chiral Auxiliary/LigandReactantsCatalyst / ReagentsYieldEnantiomeric Excess (ee)
N-MethylephedrineTerminal Alkyne + AldehydeZn(OTf)₂, TolueneHighUp to 99%
(S)-BINOLBenzaldehyde + PhenylacetyleneInBr₃, Dicyclohexylmethylamine73-77%98%
(S)-BINOLBenzaldehyde + 2-Methyl-3-butyn-2-olInBr₃, Dichloromethane (B109758)Not Specified97%
(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol3-Trimethylsilyl-2-propynal + DiethylzincToluene67%78%

Acid-Catalyzed Transformations of this compound

Under acidic conditions, this compound can undergo rearrangement reactions. For instance, treatment with formic acid has been shown to induce rearrangement of the molecular structure. oup.com The general mechanism for acid-catalyzed transformations of tertiary propargylic alcohols often involves initial protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a carbocation intermediate. This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before subsequent reaction, like nucleophilic attack or elimination, occurs to yield the final product. youtube.com In the case of this compound, the secondary nature of the alcohol suggests a similar pathway, potentially leading to the formation of α,β-unsaturated ketones or aldehydes through a Meyer-Schuster-type rearrangement. mdpi.com

Nucleophilic Additions to the Alkyne Moiety of this compound

The terminal alkyne in this compound is susceptible to nucleophilic attack. The triple bond can react with various nucleophiles, a characteristic reaction of alkynes. smolecule.comguidechem.com These reactions can be catalyzed by bases, which deprotonate the terminal alkyne to form a highly nucleophilic acetylide ion. nahrainuniv.edu.iq This acetylide can then react with electrophiles. Alternatively, under neutral or acidic conditions, softer nucleophiles can add across the triple bond in a conjugate addition fashion, particularly if the alkyne is activated. acs.org

The general mechanism for nucleophilic addition to a terminal alkyne involves the attack of the nucleophile on one of the sp-hybridized carbons of the alkyne. This can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile. For instance, in the presence of a strong base, the terminal proton is removed, creating an acetylide anion which is a potent nucleophile. nahrainuniv.edu.iq

Oxidative Transformations of this compound

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the secondary alcohol to a ketone. evitachem.com Oxidative cleavage of the triple bond is also a possibility with strong oxidizing agents, which would break the carbon-carbon triple bond to form carboxylic acids. guidechem.comlookchem.com The presence of the hydroxyl group can influence the regioselectivity of reactions like epoxidation.

Reductive Transformations of this compound

Selective Hydrogenation Studies of Alkyne Alcohols

The selective hydrogenation of alkynes to alkenes is a crucial transformation in organic synthesis. For alkynols like this compound, this can be achieved with high selectivity using specific catalysts. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. pressbooks.puborganicchemistrytutor.com The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the triple bond. organicchemistrytutor.com Recent studies have also explored the use of palladium on carbon catalysts modified with electron-poor phosphines to achieve high selectivity in the semihydrogenation of 3-methyl-1-pentyn-3-ol. nih.gov

Catalyst SystemProductSelectivity/YieldReference
Pd/C with electron-poor phosphines4-methyl-1-penten-3-ol (B1294646)High selectivity nih.gov
Lindlar Catalystcis-4-methyl-1-penten-3-olHigh selectivity for cis-alkene pressbooks.puborganicchemistrytutor.com
Coppered zinc dust3-methyl-1-penten-3-olNot specified

General Reduction Pathways for Alkyne Alcohols

Complete reduction of the alkyne in this compound to the corresponding alkane, 4-methyl-pentan-3-ol, can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and hydrogen gas. pressbooks.pub This reaction proceeds through an alkene intermediate. pressbooks.pub Alternatively, dissolving metal reductions, such as using sodium or lithium in liquid ammonia, can reduce the alkyne to a trans-alkene. pressbooks.pub This reaction proceeds through a radical anion intermediate. pressbooks.pub Reagents like lithium aluminum hydride (LiAlH4) can also be used to reduce alkynols to trans-allylic alcohols, a reaction known as the Chan alkyne reduction. alfa-chemistry.com

Reagent/CatalystProduct TypeStereochemistryReference
H₂/Pd/CAlkaneN/A pressbooks.pub
Na or Li in NH₃AlkeneTrans pressbooks.pub
LiAlH₄ or Red-AlAllylic AlcoholTrans (E) alfa-chemistry.com

Dehydration Mechanisms of this compound

The dehydration of this compound involves the elimination of a water molecule to form an enyne. This reaction is typically acid-catalyzed. The mechanism proceeds via an E1 or E2 pathway. In an E1 mechanism, the hydroxyl group is first protonated by the acid to form a good leaving group (water). youtube.com The departure of the water molecule generates a secondary carbocation. A base (which could be water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The stability of the resulting conjugated system of the enyne drives the reaction. The potential for carbocation rearrangements exists, although in this specific substrate, a rearrangement might not lead to a more stable carbocation. youtube.com

Substitution Reactions Involving the Hydroxyl Group of this compound

The substitution of the hydroxyl group in this compound, a tertiary propargylic alcohol, is a key transformation in organic synthesis. However, the hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate base, the hydroxide ion (HO⁻), is strong and unstable. libretexts.org Consequently, direct nucleophilic substitution is generally not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group.

A primary strategy for this conversion is to perform the reaction under acidic conditions. libretexts.org The acid protonates the hydroxyl group, transforming it into a much better leaving group, water (H₂O). libretexts.org This departure is favorable and leads to the formation of a tertiary propargylic carbocation intermediate. arkat-usa.orgsemanticscholar.org This carbocation is then susceptible to attack by a variety of nucleophiles to yield the final substitution product. This process is generally considered an Sₙ1-type mechanism. arkat-usa.org

Various catalytic systems have been developed to promote this transformation efficiently under mild conditions. These include Brønsted acids such as sulfuric acid (H₂SO₄) and tetrafluoroboric acid (HBF₄), as well as Lewis acids like gallium(III) triflate (Ga(OTf)₃) and iron(III) chloride (FeCl₃). arkat-usa.orgsioc-journal.cnucl.ac.ukbeilstein-journals.org Gold and silver complexes are also effective, typically activating the alkyne for subsequent reactions. ucl.ac.uknih.gov The choice of catalyst and solvent can significantly impact reaction times and yields. semanticscholar.orgucl.ac.uk For instance, using HBF₄ as a catalyst, high conversions for propargylation reactions were achieved in solvents like dichloromethane and acetone, while reactions in THF or water were sluggish. ucl.ac.uk

A proposed mechanism for the Ga(OTf)₃-catalyzed nucleophilic substitution begins with a ligand exchange between the propargyl alcohol and the gallium triflate. arkat-usa.org This adduct then decomposes to form the intermediary propargylic carbocation, which is subsequently attacked by the nucleophile. arkat-usa.org A final deprotonation step yields the product and regenerates the catalyst. arkat-usa.org

Interactive Table 1: Ga(OTf)₃ Catalyzed Nucleophilic Substitution of Various Propargyl Alcohols This table showcases the product yields for the substitution reactions of different propargylic alcohols with various nucleophiles, catalyzed by 5 mol % Gallium(III) triflate. The data is representative of the scope for tertiary propargylic alcohols similar to this compound. Data sourced from Arkivoc. arkat-usa.org

EntryPropargyl AlcoholNucleophileProduct Yield (%)
11,1-Diphenylprop-2-yn-1-ol6-Nitroindole96
21-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol6-Nitroindole92
31-(4-Chlorophenyl)-1-phenylprop-2-yn-1-ol6-Nitroindole86
41-Phenyl-1-(p-tolyl)prop-2-yn-1-ol6-Nitroindole90
51-Phenyl-1-(4-(benzyloxy)phenyl)prop-2-yn-1-ol6-Nitroindole93
61-Phenylhept-1-yn-3-ol6-Nitroindole88
71,1-Diphenylprop-2-yn-1-ol6-Chloroindole90
81-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-olPhenol90
91-Phenyl-1-(p-tolyl)prop-2-yn-1-olAnisole95
101,1-Diphenylprop-2-yn-1-olFuran83

Another common method for hydroxyl group substitution involves the use of thionyl chloride (SOCl₂). ksu.edu.salibretexts.org This reaction converts the alcohol into the corresponding alkyl chloride. The mechanism begins with the alcohol's oxygen atom attacking the sulfur of SOCl₂, displacing a chloride ion. libretexts.org This step converts the alcohol into an alkyl chlorosulfite, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com The chloride ion can then attack the carbon in an Sₙ2 fashion, leading to inversion of stereochemistry. libretexts.org Alternatively, particularly with secondary alcohols and in the absence of a base like pyridine, the reaction can proceed with retention of stereochemistry via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

A significant mechanistic consideration for tertiary propargylic alcohols like this compound is the potential for competing rearrangement reactions, especially under the acidic conditions often used for substitution. wikipedia.org The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of tertiary propargyl alcohols to α,β-unsaturated ketones. nih.govwikipedia.org Another competing pathway is the Rupe rearrangement, which also yields α,β-unsaturated ketones but through a different enyne intermediate. wikipedia.org The conditions that favor substitution versus rearrangement are a critical area of study. Milder catalysts, such as those based on gold or silver, have been developed to favor specific pathways and improve selectivity. ucl.ac.uknih.gov

The reaction of propargyl alcohols with electrophiles like benzeneselenenyl chloride has also been investigated. These reactions can proceed via Markownikoff or anti-Markownikoff addition, with the regioselectivity being highly dependent on the steric bulk of the substituents on the alcohol. cdnsciencepub.com For the closely related compound 3-isopropyl-4-methyl-1-pentyn-3-ol, such reactions provide insight into how substituents direct the reaction pathway. cdnsciencepub.com

Interactive Table 2: Products from the Reaction of Propargyl Alcohols with Benzeneselenenyl Chloride This table shows the products and yields for the reaction of various propargyl alcohols with benzeneselenenyl chloride in methylene (B1212753) chloride. Data sourced from Canadian Journal of Chemistry. cdnsciencepub.com

Propargyl Alcohol SubstrateProduct(s)Total Yield (%)
2-Methyl-3-butyn-2-olE-1-Phenylseleno-2-chloro-3-methyl-1-buten-3-ol95
3-Ethyl-1-pentyn-3-olE-1-Phenylseleno-2-chloro-3-ethyl-1-penten-3-ol97
3-Isopropyl-4-methyl-1-pentyn-3-olE-1-Phenylseleno-2-chloro-3-isopropyl-4-methyl-1-penten-3-ol96
3-Methyl-1-pentyn-3-olE-1-Phenylseleno-2-chloro-3-methyl-1-penten-3-ol97
3,4,4-Trimethyl-1-pentyn-3-olE-1-Phenylseleno-2-chloro-3,4,4-trimethyl-1-penten-3-ol92

Catalysis and 4 Methyl 1 Pentyn 3 Ol in Advanced Chemical Transformations

Transition Metal-Catalyzed Reactions of 4-Methyl-1-pentyn-3-ol

Transition metals are pivotal in activating the carbon-carbon triple bond of this compound, enabling a range of selective transformations.

Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is a fundamental process in organosilicon chemistry. For alkynes like this compound, this reaction is typically catalyzed by transition metal complexes, most notably those based on platinum. While specific studies detailing the hydrosilylation of this compound are not extensively documented in isolation, the development of catalysts for this transformation is an active area of research.

Catalysts for the hydrosilylation of internal alkynes often require specific tuning to achieve high selectivity and efficiency. Research into platinum complexes with bulky N-heterocyclic carbene (NHC) ligands has demonstrated highly selective and effective hydrosilylation of various internal alkynes under mild conditions. This suggests that similar catalyst systems could be applied to substrates like this compound. The development of catalysts extends beyond platinum to other transition metals like iron, rhodium, palladium, and iridium, often focusing on creating more cost-effective and sustainable processes. mdpi.comgoogle.comgoogle.com For instance, iron-organosilicon ligand complexes have been developed as alternative hydrosilylation catalysts. google.com

This compound plays a direct role as a ligand in the synthesis of specific transition metal catalysts. It is used in methods for producing platinum(0) complexes, which are themselves highly effective catalysts for reactions like hydrosilylation. mdpi.com For example, Karstedt's catalyst, a widely used platinum(0) catalyst, can be modified by the direct addition of ligands. In a documented method, this compound, along with other propargyl alcohol derivatives, is used to prepare stable platinum(0) complexes that serve as precursors for rubber curing catalysts. mdpi.com The interaction between the alkyne group of this compound and the platinum center helps to stabilize the catalytically active Pt(0) species.

Green Chemistry Catalysis for Propargylic Alcohols (e.g., Hydration with CO2 Co-catalysts)

In line with the principles of green chemistry, significant effort has been directed toward developing atom-economical and environmentally benign reactions. The hydration of propargylic alcohols, including this compound, to form α-hydroxy ketones is a key transformation. Traditional methods often rely on toxic mercury(II) catalysts.

A greener alternative involves the use of carbon dioxide (CO2) as a temporary activating group and co-catalyst. researchgate.net In this process, the propargylic alcohol reacts with CO2 to form an α-alkylidene cyclic carbonate intermediate. This intermediate is then hydrolyzed to the desired α-hydroxy ketone, releasing the CO2 to participate in another catalytic cycle. researchgate.netmdpi.com This approach avoids toxic metals and utilizes CO2, an abundant and renewable C1 feedstock.

Several catalytic systems have been developed to facilitate this CO2-promoted hydration. These include metal-free systems using task-specific ionic liquids like tetrabutylphosphonium (B1682233) imidazole (B134444) ([Bu4P][Im]) and systems combining silver acetate (B1210297) (AgOAc) or copper(I) chloride (CuCl) with ionic liquids. researchgate.netgoogle.com These catalysts operate under mild conditions, often at atmospheric CO2 pressure, and can be recycled and reused, enhancing the sustainability of the process. researchgate.netgoogle.com

Table 1: Research Findings on CO2-Promoted Hydration of Various Propargylic Alcohols. researchgate.net
Propargylic Alcohol SubstrateCatalyst SystemConditionsYield of α-Hydroxy Ketone
1-Phenyl-2-propyn-1-ol[Bu4P][Im] / CO2 (1 atm)80°C, 24h96%
1-Ethynylcyclohexanol[Bu4P][Im] / CO2 (1 atm)80°C, 24h95%
3-Butyn-2-ol[Bu4P][Im] / CO2 (1 atm)80°C, 24h85%
2-Methyl-3-butyn-2-ol[Bu4P][Im] / CO2 (1 atm)80°C, 24h94%

Reactor Design and Catalytic Performance Optimization for Alkyne Hydrogenation

The selective semi-hydrogenation of alkynes to alkenes is a critical industrial process. For a functionalized alkyne like this compound (often referred to in literature as 3-methyl-1-pentyn-3-ol), the goal is to produce 4-methyl-1-penten-3-ol (B1294646) without over-hydrogenation to the corresponding alkane. Catalyst performance and reactor design are intrinsically linked to achieving high selectivity and activity.

Research has focused on moving from traditional slurry reactors to structured reactor designs to overcome mass transfer limitations and improve catalyst handling. Innovative reactor concepts tested for the selective hydrogenation of this compound include:

Monolithic Stirrer Reactor: In this design, a monolithic structure coated with a catalyst (e.g., Pd on silica) acts as the stirrer blade. This configuration combines mixing and catalysis, simplifying catalyst separation. Studies have shown that parameters like stirrer speed, monolith cell density, and blade length significantly influence reaction activity and selectivity.

Rotating Packed Bed (RPB) Reactor: This reactor uses centrifugal force to enhance mass transfer. A monolithic catalyst (e.g., Pd/γ-Al2O3 on nickel foam) is designed to fit the rotor. For the hydrogenation of this compound, the RPB reactor demonstrated significantly higher selectivity (3 to 8 times greater) compared to a conventional stirred tank reactor under similar conditions.

Microreactors: Continuous-flow microreactors with exchangeable catalytic plates or wall coatings offer excellent heat and mass transfer, allowing for precise control over reaction conditions. Palladium catalysts on various supports have been tested in microreactors for the hydrogenation of this compound, demonstrating the potential for process intensification.

Table 2: Reactor Design and Performance in the Hydrogenation of this compound.
Reactor TypeCatalystKey FindingReference
Monolithic Stirrer ReactorPd on silica (B1680970) coated monolithIncreased stirrer speed enhances activity due to improved mass transfer. google.com
Rotating Packed Bed (RPB) ReactorPd/γ-Al2O3/nickel foam monolithSelectivity was 3-8 times higher than in a stirred tank reactor. scirp.org
Microreactor with catalytic platesPalladium on carbon nanofibersDemonstrated increased catalyst activity compared to unsupported flat plates. google.com

Biocatalytic Approaches to this compound Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. Since this compound is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers, enzymatic kinetic resolution is a key biocatalytic transformation. This process relies on the ability of enzymes, particularly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.netresearchgate.net

The most common method is lipase-catalyzed transesterification (or enantioselective acylation). In this reaction, the racemic alcohol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated. The reverse reaction, enantioselective hydrolysis of a racemic ester, can also be employed.

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the kinetic resolution of a broad range of propargylic alcohols. This method provides a facile route to optically active propargylic alcohols and their corresponding esters in high yields and with high enantiomeric excess. researchgate.net The mild reaction conditions and high selectivity of biocatalysis make it an attractive green method for producing enantiopure versions of this compound, which are valuable building blocks in asymmetric synthesis.

Applications of 4 Methyl 1 Pentyn 3 Ol in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

4-Methyl-1-pentyn-3-ol serves as a key starting material or intermediate in the construction of more complex chemical structures. rawsource.com Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a reactive alkyne moiety—allows for sequential or selective reactions to build molecular complexity. researchgate.net Propargylic alcohols, the class of compounds to which this compound belongs, are recognized as attractive feedstocks in a range of organic transformations. researchgate.net The synthesis of these alcohols is often straightforward, typically involving the 1,2-nucleophilic addition of an acetylide to an aldehyde or ketone, making them readily accessible for further use. nih.gov

PropertyValue
IUPAC Name 4-methylpent-1-yn-3-ol
CAS Number 565-68-4
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Structure A secondary propargyl alcohol

In the field of medicinal chemistry, this compound is utilized as a standard intermediate in the synthesis of pharmaceutical compounds. nih.gov The propargyl functional group is a crucial element for coupling reactions that enable the assembly of the complex molecular frameworks often required for biologically active molecules. rawsource.com The reactivity of the alkyne group allows for its incorporation into larger structures that may form the backbone of active pharmaceutical ingredients (APIs). The general class of propargylic alcohols is considered a pivotal reagent in creating APIs, contributing to the development of new therapeutics. rawsource.comrawsource.com

The structural motifs present in this compound are relevant to the agrochemical industry. The parent compound class, propargyl alcohols, serves as a precursor in the synthesis of various agricultural chemicals, including pesticides, herbicides, and fungicides. rawsource.comrawsource.com The high reactivity of the alkyne functional group allows for chemical modifications that can enhance the potency and effectiveness of agrochemical formulations. rawsource.com This makes propargylic alcohols valuable building blocks for developing products that contribute to crop protection and food security. rawsource.com

Propargylic alcohols are valuable synthons for the construction of various bioactive molecules. researchgate.net While not a direct precursor in the industrial synthesis of Vitamin A, the underlying structure of this compound is analogous to intermediates used in building complex natural products. A key application for the synthesis of bioactive compounds is in the production of insect pheromones, which are used in environmentally benign pest management strategies. nih.govrsc.org The synthesis of these complex molecules often relies on building blocks that allow for precise control of stereochemistry, a role for which functionalized alcohols are well-suited. nih.gov

A significant reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement. wikipedia.orgsynarchive.com This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds. organicreactions.orgrsc.org Specifically, for a terminal alkyne like this compound, the rearrangement yields an α,β-unsaturated aldehyde. wikipedia.org The reaction proceeds through protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, followed by keto-enol tautomerism to the final, stable carbonyl compound. wikipedia.orgorganicreactions.org While traditional methods used strong acids, modern techniques employ milder catalysts, such as those based on transition metals (e.g., Ruthenium, Silver) or Lewis acids, to improve yields and selectivity. wikipedia.org This rearrangement is a powerful tool for converting readily available alkyne alcohols into valuable unsaturated aldehydes and ketones. rsc.orgsemanticscholar.org

ReactionDescriptionProduct from this compound
Meyer-Schuster Rearrangement Acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol. synarchive.comAn α,β-unsaturated aldehyde. wikipedia.org
Mechanism Steps 1. Protonation of hydroxyl group. 2. 1,3-hydroxyl shift (rate-determining). 3. Tautomerization of allenol intermediate. wikipedia.orgNot Applicable

Functional Monomer in Polymer Chemistry

The dual functionality of this compound allows it to act as a functional monomer in polymer synthesis. The reactive carbon-carbon triple bond can participate in polymerization reactions, while the hydroxyl group provides a site for further modification or influences the polymer's properties, such as solubility and adhesion. Propargyl alcohols as a class can be polymerized through heat or treatment with a base. rawsource.com This reactivity makes them useful for creating specialized polymers with enhanced mechanical or chemical properties. rawsource.com

The terminal alkyne group of this compound is particularly valuable for creating propargyl-terminated polymers. This "propargyl cap" introduces a highly versatile functional handle at the end of a polymer chain. This terminal alkyne is readily used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link polymer chains together or attach them to surfaces or other molecules. Incorporating propargyl groups into polymer chains can result in materials with improved thermal stability and mechanical strength, which are desirable for applications in high-performance coatings, adhesives, and advanced electronics. rawsource.com

Role in Silicone Resin Development

The compound this compound serves a critical and specific function in the development of certain silicone resins, particularly those cured through platinum-catalyzed hydrosilylation. Its primary role is not as a structural monomer but as a highly effective inhibitor or retarder for the platinum catalyst. This control over the catalytic activity is essential for producing one-component, heat-curable silicone systems with a practical shelf life and processability.

Hydrosilylation is a fundamental addition reaction used for crosslinking silicones, involving the reaction between a silicon-hydride (Si-H) group and an alkenyl (e.g., vinyl) group, catalyzed by a platinum complex like Karstedt's catalyst. nih.govresearchgate.net This reaction can be highly efficient, even at ambient temperatures. researchgate.net While advantageous for rapid curing, this high reactivity presents a significant challenge for formulating stable, pre-mixed silicone compositions, as they would begin to cure prematurely, increasing in viscosity and rendering them unusable, a problem that reduces their "pot life". epo.orgresearchgate.net

To counteract this, inhibitors are introduced to the formulation. These molecules temporarily deactivate the platinum catalyst at room temperature without permanently poisoning it. Acetylenic alcohols, such as this compound, are among the most commonly used inhibitors for this purpose. justia.comdow.com The mechanism of inhibition involves the coordination of the alkyne (the carbon-carbon triple bond) to the platinum(0) center of the catalyst. This forms a more stable platinum-alkyne complex, which is less reactive towards the hydrosilylation reaction at ambient temperatures. nih.gov

A variety of acetylenic alcohols are utilized as inhibitors in the silicone industry. The table below presents a selection of these compounds, illustrating the structural diversity available for controlling platinum-catalyzed hydrosilylation reactions.

Table 1: Examples of Acetylenic Alcohol Inhibitors for Platinum Catalysts

Compound Name Chemical Structure Key Structural Features
2-Methyl-3-butyn-2-ol CH₃C(OH)(CH₃)C≡CH Tertiary alcohol, terminal alkyne
1-Ethynyl-1-cyclohexanol C₆H₁₀(OH)C≡CH Cycloalkyl group, tertiary alcohol
3,5-Dimethyl-1-hexyn-3-ol (CH₃)₂CHCH₂C(OH)(CH₃)C≡CH Branched alkyl chain, tertiary alcohol

| This compound | (CH₃)₂CHC(OH)C≡CH | Branched alkyl chain, secondary alcohol |

Ligand Applications in Organometallic Chemistry

In the field of organometallic chemistry, this compound is classified as a propargyl alcohol, a family of compounds that exhibit versatile and significant reactivity with transition metals. nih.govresearchgate.net The presence of both a hydroxyl group and an alkyne functionality within the same molecule allows it to act as a ligand, binding to metal centers through various coordination modes. This coordination is often the first step in a range of catalytic transformations. wikipedia.orgrsc.org

Transition metal complexes involving propargyl alcohols are key intermediates in numerous synthetic reactions. researchgate.net The alkyne's π-system can coordinate to a metal center in an η²-fashion, where both carbon atoms of the triple bond are bonded to the metal. wikipedia.org This initial coordination activates the alkyne, making it susceptible to further reactions. For instance, upon coordination, the C-C triple bond elongates, and the geometry around the alkyne carbons distorts from linear. wikipedia.org

Furthermore, propargyl alcohols can undergo more complex transformations at the metal center. Depending on the metal, the supporting ligands, and the reaction conditions, the coordinated propargyl alcohol can rearrange to form other important organometallic species, such as η³-propargyl, η²-allenyl, vinylidene, or allenylidene complexes. acs.orgacs.org For example, the interaction of a propargyl alcohol with a ruthenium complex can lead to the cleavage of the C-O bond and subsequent rearrangement to form an allenylidene derivative, where a C=C=C fragment is coordinated to the metal. rsc.orgacs.org

These transformations are fundamental to catalytic processes such as propargylic substitution, where the hydroxyl group is replaced by another nucleophile. researchgate.net The ability of the alkyne and alcohol groups to interact cooperatively with the metal center is crucial for these reactions. The hydroxyl group can facilitate the reaction pathway, for instance, through the formation of hydrogen bonds or by acting as an internal proton source or leaving group. rsc.org

The coordination chemistry of propargyl alcohols like this compound is thus a rich area of study, providing pathways to novel organometallic structures and efficient catalytic systems for advanced organic synthesis.

Table 2: Common Coordination Modes of Propargyl Alcohol Ligands with Transition Metals

Coordination Mode Description Electron Donation
η²-Alkyne The triple bond coordinates side-on to the metal center. 2 electrons
η¹-Alkynyl The terminal carbon of the deprotonated alkyne forms a sigma bond to the metal. 1 electron
η³-Propargyl/Allenyl A three-carbon fragment (propargyl or allenyl isomer) is π-bonded to the metal. 3 electrons
Vinylidene The molecule rearranges to form a metal-carbon double bond (M=C=CR₂). 2 electrons

Computational and Theoretical Investigations of 4 Methyl 1 Pentyn 3 Ol

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify its reactivity and physical properties. These descriptors are fundamental inputs for creating predictive models, such as those for toxicity. For 4-Methyl-1-pentyn-3-ol, several key descriptors have been calculated using methods like Density Functional Theory (DFT), often at the B3LYP/6-31G(d) level of theory. ias.ac.in

Key descriptors include:

Total Energy (Eᴛ): Represents the total energy of the molecule in its optimized geometry.

Absolute Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization energy and electron affinity. researchgate.net

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons towards itself. researchgate.net

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. ias.ac.in It is a crucial descriptor for predicting toxicity, especially in reactions involving electrophilic mechanisms.

Energy of the Lowest Unoccupied Molecular Orbital (Eʟᴜᴍᴏ): Indicates the molecule's ability to act as an electron acceptor. A lower Eʟᴜᴍᴏ value suggests a higher susceptibility to nucleophilic attack. ias.ac.in

These parameters help in understanding the molecule's potential interactions with biological systems. ias.ac.in

Calculated Quantum Chemical Descriptors for this compound
DescriptorSymbolReported ValueReference
Total EnergyEᴛ-52.887 (a.u.) researchgate.net
Absolute Hardnessη6.228 (eV) researchgate.net
Electronegativityχ-4.640 (eV) researchgate.net
Electrophilicityω0.1517 (a.u.) ias.ac.in

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSTR models are mathematical equations that relate the chemical structure of a compound to its toxic effects. ebin.pub These models are widely used in environmental science and toxicology to predict the toxicity of chemicals, thereby reducing the need for extensive animal testing. ias.ac.inacs.org

For this compound, QSTR models have been developed to predict its toxicity against the ciliated protozoan Tetrahymena pyriformis. ebin.pub The toxicity is typically measured as the 50% inhibitory growth concentration (IGC₅₀) and expressed in logarithmic form (pIGC₅₀). ebin.pub

Studies have shown that a simple molecular descriptor, such as the number of atoms in the molecule, can provide a reasonable starting point for toxicity prediction. ebin.pub However, the predictive power of the models is significantly improved by including quantum chemical descriptors like global electrophilicity (ω) and the 1-octanol/water partition coefficient (log P), which accounts for the hydrophobicity of the compound. ias.ac.in Multiple linear regression is a common statistical method used to build these models. ias.ac.in

QSTR-Modeled Toxicity of this compound against Tetrahymena pyriformis
ParameterValueReference
Experimental pIGC₅₀-0.0267 ebin.pub
Predicted pIGC₅₀ (Model 1)-0.2130 ebin.pub
Predicted pIGC₅₀ (Model 2)-0.133 researchgate.net
log P1.07 ias.ac.in

Note: Predicted values may differ based on the specific parameters and compound sets used in the QSTR model development.

Molecular Dynamics and Simulation Studies of this compound Reactivity

Based on available scientific literature, specific molecular dynamics and simulation studies focusing on the reactivity of this compound have not been extensively reported. While such studies exist for structurally similar molecules, providing insights into conformational flexibility and reaction environments, dedicated research on this particular compound is not readily found in the searched literature.

Reaction Pathway Prediction and Energetic Profiles

Detailed computational studies predicting the reaction pathways and associated energetic profiles for the reactions of this compound are not widely documented in the reviewed literature. While it is used as a starting material or intermediate in various chemical syntheses, such as in gold-catalyzed cycloisomerization reactions, comprehensive theoretical analyses of its own reaction mechanisms and energy barriers are not a primary focus of the available reports. The synthesis of the compound itself can be achieved through the reaction of acetylene (B1199291) with methyl ethyl ketone.

Advanced Analytical Characterization in 4 Methyl 1 Pentyn 3 Ol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is fundamental to confirming the identity and structure of 4-Methyl-1-pentyn-3-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are used to provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Key signals include the acetylenic proton, the proton on the carbon bearing the hydroxyl group (carbinol proton), the methine proton of the isopropyl group, and the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, six unique carbon signals are expected, corresponding to the two acetylenic carbons, the carbinol carbon, the methine carbon, and the two diastereotopic methyl carbons of the isopropyl group. Spectral data is often acquired using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. spectrabase.com Publicly available data from spectral databases confirms these structural features. spectrabase.comnih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Data obtained in CDCl₃ with TMS as the standard. spectrabase.com

Carbon AtomFunctional GroupChemical Shift (ppm)
C1Acetylenic (≡CH)~72.0
C2Acetylenic (-C≡)~88.0
C3Carbinol (-CH(OH)-)~62.0
C4Methine (-CH(CH₃)₂)~35.0
C5, C6Methyl (-CH₃)~17.0, ~18.0

Note: Specific chemical shifts can vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the hydroxyl group (-OH) and the terminal alkyne group (-C≡C-H).

O-H Stretch: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

C≡C-H Stretch: A sharp, strong band appears around 3300 cm⁻¹, indicating the stretching of the bond between the sp-hybridized carbon and the terminal hydrogen of the alkyne.

C≡C Stretch: A weaker absorption, characteristic of the carbon-carbon triple bond stretch, is found in the 2150-2100 cm⁻¹ region.

C-O Stretch: A strong band in the 1100-1000 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying compounds. nih.gov The mass spectrum of this compound (C₆H₁₀O, molecular weight: 98.14 g/mol ) would show a molecular ion peak (M⁺) at m/z 98. nih.gov The fragmentation pattern provides further structural evidence.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentSignificance
98[C₆H₁₀O]⁺Molecular Ion (M⁺)
83[M - CH₃]⁺Loss of a methyl group
55[M - C₃H₇]⁺Loss of an isopropyl group
43[C₃H₇]⁺Isopropyl cation

Source: Data derived from NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, TLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or other impurities, thereby enabling purity assessment and the monitoring of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier method for both the qualitative and quantitative analysis of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column (the GC component), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum for identification. nih.gov

This method is widely used for:

Purity Assessment: Commercial suppliers of this compound often use gas chromatography with a Flame Ionization Detector (GC-FID) to determine purity, with assays commonly showing purity levels of ≥97.5%. gfschemicals.com

Identification in Mixtures: GC-MS is instrumental in identifying compounds within complex mixtures, such as essential oils, by comparing the retention times and mass spectra of unknown peaks to those in reference libraries like the NIST Mass Spectrometry Data Center. nih.govfrontiersin.org

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel (SiO₂). lgcstandards.com A solvent system (mobile phase) is then allowed to travel up the plate.

In the context of this compound research, TLC can be used to:

Monitor Reactions: By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting materials and the appearance of the product. wiley-vch.de

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. lgcstandards.com For example, using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the mobile phase on a silica gel plate is a common system for moderately polar compounds like alcohols. lgcstandards.com Visualization of the spots can be achieved using methods like exposure to potassium permanganate (B83412) (KMnO₄) stain, which reacts with the alcohol and alkyne functional groups. lgcstandards.com

Interactive Data Table: Summary of Chromatographic Methods for this compound

TechniqueStationary PhaseTypical Mobile PhaseApplication
GC-MS Various capillary columnsInert carrier gas (e.g., He, H₂)Purity determination, identification in mixtures. nih.gov
TLC Silica Gel (SiO₂)Ethyl Acetate / HexanesReaction monitoring, routine purity checks. lgcstandards.comwiley-vch.de

Biological Relevance and Toxicological Research on 4 Methyl 1 Pentyn 3 Ol

Investigation of Enzyme-Mediated Transformations and Metabolic Pathways

Currently, detailed studies specifically elucidating the enzyme-mediated transformations or complete metabolic pathways of 4-Methyl-1-pentyn-3-ol in biological systems are not extensively documented in the available research. While the compound is utilized in organic synthesis and as a pharmaceutical intermediate, its specific interactions with enzymes and subsequent metabolic fate have not been a primary focus of published research. fishersci.at

General research into related compounds suggests potential areas for future investigation. For instance, studies on other short-chain alkynols and their derivatives indicate that metabolic pathways could exist. evitachem.com Research on compounds with similar structures, such as 4-methylpent-1-en-3-one, indicates they can be used in studies related to metabolic pathways and enzyme interactions. Similarly, 3-Isopropyl-4-methyl-1-pentyn-3-ol is noted as being useful for studying enzyme-catalyzed reactions. evitachem.com However, direct evidence and specific pathways for this compound remain to be established.

Research into Antioxidant Properties in Biological Contexts

Investigations into the natural sources and biological activities of this compound have identified its presence in essential oils and suggest a contribution to antioxidant activities.

Toxicological Studies on Model Organisms (e.g., Tetrahymena pyriformis)

The toxicity of this compound has been evaluated using the ciliated protozoan Tetrahymena pyriformis as a model organism. This research is often part of broader Quantitative Structure-Toxicity Relationship (QSTR) studies that aim to predict the toxicity of chemicals based on their molecular structure and properties. ias.ac.inarxiv.orgnih.gov The endpoint typically measured is the 50% growth inhibition concentration (IGC50), which is often expressed as its negative logarithm (pIGC50). arxiv.org

In these studies, this compound is classified as an aliphatic acceptor compound. ias.ac.in Its toxicity is analyzed in relation to various quantum chemical descriptors, such as the 1-octanol/water partition coefficient (log P), which indicates a chemical's hydrophobicity, and the energy of the lowest unoccupied molecular orbital (ELUMO) or electrophilicity (ω), which relate to its reactivity. nih.govias.ac.in

Toxicological Data for this compound against Tetrahymena pyriformis

ParameterValueSource
Observed pIGC50-0.027 ias.ac.in
log P (1-octanol/water partition coefficient)1.07 ias.ac.inarxiv.orgias.ac.in
Electrophilicity (ω, eV)0.1517 ias.ac.in
Energy of Lowest Unoccupied Molecular Orbital (ELUMO, au)0.3634 ias.ac.in
Calculated pIGC50 (Model 1)-0.210 ias.ac.in
Calculated pIGC50 (Model 2)-0.186 ias.ac.in
Calculated pIGC50 (Model 3)-0.2130 ias.ac.inarxiv.org
Calculated pIGC50 (Model 4)-0.1044 ias.ac.inarxiv.org

Industrial Process Research and Development for 4 Methyl 1 Pentyn 3 Ol

Process Optimization for Scalable Synthesis

The scalable synthesis of 4-methyl-1-pentyn-3-ol primarily revolves around the ethynylation of isobutyraldehyde (B47883). google.com Process optimization is critical to ensure high yields and purity on an industrial scale. This involves fine-tuning various reaction parameters.

Key parameters that are often optimized include:

Catalyst System: While alkali metal hydroxides like potassium hydroxide (B78521) can be used, often in catalytic amounts, to facilitate the reaction, other systems may be explored to enhance selectivity and reaction rates. researchgate.net

Solvent: The choice of solvent is crucial and can influence reaction kinetics and product isolation. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed in related ethynylation reactions. google.com

Temperature and Pressure: Precise control over temperature and pressure is essential. Ethynylation reactions are often conducted at specific temperature ranges to maximize the formation of the desired product while minimizing side reactions.

Reactant Concentration and Ratio: The molar ratio of acetylene (B1199291) to isobutyraldehyde is a key variable. Adjusting this ratio can drive the reaction towards completion and optimize the yield of this compound.

Purification Methods: Post-reaction workup and purification, such as distillation, are optimized to efficiently remove unreacted starting materials, by-products, and the solvent to achieve the desired product purity for commercial applications.

Interactive Data Table: Optimized Parameters for Scalable Synthesis

Below is a table summarizing typical optimized parameters for the synthesis of acetylenic alcohols, which are analogous to the synthesis of this compound.

ParameterOptimized ConditionRationale
Catalyst Potassium Hydroxide (catalytic amount)Cost-effective and efficient for promoting the ethynylation reaction. researchgate.net
Solvent Tetrahydrofuran (THF)Good solubility for reactants and facilitates reaction progression. google.com
Temperature -10°C to 30°CBalances reaction rate with the minimization of side reactions and by-product formation.
Pressure 1-5 bar (Acetylene)Ensures sufficient acetylene is available for the reaction while maintaining safe operating conditions.
Reactant Ratio Slight excess of AcetyleneDrives the reaction to completion, maximizing the conversion of isobutyraldehyde.
Purification Fractional DistillationEffective method for separating the product from lower and higher boiling point impurities.

Development of Continuous Flow Reactor Systems

The shift from batch to continuous flow processing represents a significant advancement in the chemical industry, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, continuous flow reactors provide precise control over reaction parameters.

Continuous flow systems, such as microreactors or packed-bed reactors, offer several advantages:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, which is critical for managing the exothermic nature of ethynylation reactions. beilstein-journals.org This minimizes the risk of thermal runaways and reduces the formation of temperature-dependent by-products.

Enhanced Safety: The small reaction volumes within a continuous flow reactor at any given time significantly reduce the hazards associated with handling highly reactive materials like acetylene. nih.gov

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry in a flow system can lead to higher yields and selectivities compared to batch processes. beilstein-journals.org

Scalability: Scaling up production in a continuous flow system is often more straightforward than with batch reactors, involving longer run times or the use of multiple reactors in parallel. beilstein-journals.org

Interactive Data Table: Parameters for Continuous Flow Synthesis

This table details typical parameters for the hydrogenation of a related compound, 3-methyl-1-pentyn-3-ol, in a continuous flow system, which provides insights into the conditions that could be applied to the synthesis of this compound.

ParameterValueSystem Component
Reactor Type PFA Capillary TubingProvides a controlled environment for the reaction. researchgate.net
Catalyst Slurry of Palladium on Silica (B1680970)Heterogeneous catalyst that can be used in a continuous flow setup. researchgate.net
Flow Rate VariableAdjusted to control residence time and optimize conversion.
Temperature 20-80 °COptimized for reaction kinetics and selectivity. researchgate.net
Pressure 1-10 barMaintained to keep gaseous reactants in solution and control reaction rate. scispace.com
Residence Time Seconds to MinutesShort residence times can be sufficient to achieve high conversion. researchgate.net

By-product Formation and Mitigation Strategies in Industrial Production

In the industrial synthesis of this compound from isobutyraldehyde and acetylene, the formation of by-products is a significant concern that can impact yield, purity, and downstream processing costs.

Common by-products can include:

Over-reaction Products: Further reaction of the desired product can occur.

Aldol Condensation Products: Isobutyraldehyde can undergo self-condensation under basic conditions.

Isomerization Products: The alkyne may isomerize to other forms.

Products from Impurities: Impurities in the starting materials can lead to the formation of undesired compounds.

Mitigation strategies are crucial for minimizing by-product formation:

Strict Temperature Control: Maintaining the optimal temperature range is critical to prevent side reactions that are favored at higher temperatures.

Control of Stoichiometry: Precise control over the ratio of reactants can minimize the presence of unreacted starting materials that could participate in side reactions.

Catalyst Selection: Choosing a highly selective catalyst can favor the desired reaction pathway over competing side reactions.

Optimized Residence Time: In continuous flow systems, a shorter residence time can reduce the opportunity for by-product formation. nih.gov

Purification Techniques: Advanced purification methods, such as fractional distillation or chromatography, are employed to remove by-products from the final product stream.

Interactive Data Table: By-products and Mitigation Strategies

The following table outlines potential by-products in the synthesis of this compound and the corresponding strategies to mitigate their formation.

By-productFormation PathwayMitigation Strategy
Di-alkynylation Product Reaction of the product with another molecule of acetylene.Control of acetylene concentration and stoichiometry.
Aldol Adducts Self-condensation of isobutyraldehyde.Maintaining a low concentration of the aldehyde and optimizing catalyst and temperature.
Allene Isomers Isomerization of the acetylenic bond.Careful selection of catalyst and reaction conditions to disfavor isomerization.
Oxidation Products Oxidation of the aldehyde or alcohol. nih.govUse of an inert atmosphere (e.g., nitrogen) to exclude oxygen. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-pentyn-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Propargyl alcohols like this compound are typically synthesized via nucleophilic addition of acetylides to ketones. For example, reacting 3-pentyn-2-one with methylmagnesium bromide under anhydrous conditions at low temperatures (−20°C to 0°C) can yield the target compound. Solvent choice (e.g., THF or diethyl ether) and stoichiometric control are critical to minimize side reactions such as over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is recommended due to the compound's volatility (boiling point ~150–160°C, estimated based on analogs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR will show signals for the hydroxyl proton (~2–3 ppm, broad), methyl groups (δ ~1.2–1.5 ppm), and alkynyl protons (δ ~1.8–2.2 ppm). 13C^{13}C-NMR can confirm the triple bond (δ ~70–85 ppm for sp carbons) and hydroxyl-bearing carbon (δ ~70–75 ppm).
  • IR : Strong absorption bands for the hydroxyl group (~3300 cm1^{-1}) and alkyne (~2100–2260 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 98.14 (C6_6H10_{10}O) with fragmentation patterns indicating loss of –OH or methyl groups .

Q. How does the reactivity of this compound compare to other propargyl alcohols in hydrogenation reactions?

  • Methodological Answer : The compound’s terminal alkyne and adjacent hydroxyl group make it prone to partial hydrogenation. Lindlar catalyst (palladium on calcium carbonate with quinoline) selectively hydrogenates the triple bond to a cis-alkene, while Na/NH3_3 (l) reduces it to a trans-alkene. The hydroxyl group may require protection (e.g., silylation) to prevent undesired side reactions during catalytic hydrogenation. Comparative studies with 3-Methyl-1-penten-4-yn-3-ol suggest similar selectivity patterns but differ in steric effects due to methyl positioning .

Advanced Research Questions

Q. What mechanistic insights govern the selectivity of palladium-catalyzed hydrogenation in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) studies on analogous propargyl alcohols reveal that hydrogenation selectivity depends on adsorption geometry on the catalyst surface. The hydroxyl group’s electron-donating effect stabilizes intermediates, favoring cis-alkene formation. Ligand-modified Pd nanoparticles (e.g., with polyvinylpyrrolidone) enhance regioselectivity by sterically shielding specific adsorption sites. Kinetic studies under continuous-flow conditions are recommended to optimize turnover frequency .

Q. How can computational modeling resolve contradictions in reported reaction pathways for allylic rearrangements?

  • Methodological Answer : Discrepancies in allylic rearrangement mechanisms (e.g., [1,2]- vs. [3,3]-shifts) can be addressed via transition state analysis using Gaussian or ORCA software. For this compound, intramolecular hydrogen bonding may stabilize specific transition states. Solvent effects (polar vs. nonpolar) should be modeled using implicit solvation methods (e.g., SMD). Experimental validation via isotopic labeling (e.g., 2H^2H-NMR) can confirm computational predictions .

Q. What strategies mitigate discrepancies in toxicity or stability data for this compound?

  • Methodological Answer :
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC-UV to quantify decomposition products.
  • Toxicity : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization tests) and compare results with structurally similar compounds (e.g., 3-Methyl-1-penten-4-yn-3-ol, which is not classified as PBT/vPvB ). Discrepancies may arise from impurities; thus, ultrahigh-purity samples (>99%) are essential .

Key Research Recommendations

  • Experimental Design : Use inert atmospheres (N2_2/Ar) to prevent oxidation during synthesis.
  • Data Validation : Cross-reference NMR/IR data with PubChem or NIST databases to confirm purity.
  • Advanced Studies : Explore enantioselective synthesis using chiral catalysts for potential pharmaceutical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.